1-(3-Chlorophenyl)cyclopentanemethanamine Hydrochloride 1-(3-Chlorophenyl)cyclopentanemethanamine Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18361098
InChI: InChI=1S/C12H16ClN.ClH/c13-11-5-3-4-10(8-11)12(9-14)6-1-2-7-12;/h3-5,8H,1-2,6-7,9,14H2;1H
SMILES:
Molecular Formula: C12H17Cl2N
Molecular Weight: 246.17 g/mol

1-(3-Chlorophenyl)cyclopentanemethanamine Hydrochloride

CAS No.:

Cat. No.: VC18361098

Molecular Formula: C12H17Cl2N

Molecular Weight: 246.17 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chlorophenyl)cyclopentanemethanamine Hydrochloride -

Specification

Molecular Formula C12H17Cl2N
Molecular Weight 246.17 g/mol
IUPAC Name [1-(3-chlorophenyl)cyclopentyl]methanamine;hydrochloride
Standard InChI InChI=1S/C12H16ClN.ClH/c13-11-5-3-4-10(8-11)12(9-14)6-1-2-7-12;/h3-5,8H,1-2,6-7,9,14H2;1H
Standard InChI Key QMGYCMXAFQKDIU-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)(CN)C2=CC(=CC=C2)Cl.Cl

Introduction

1-(3-Chlorophenyl)cyclopentanemethanamine Hydrochloride is a chemical compound with the molecular formula C12H17Cl2N and a molecular weight of 246.18 g/mol. It is a hydrochloride salt of the amine compound, indicating its potential use in various chemical and pharmaceutical applications. The compound's structure involves a cyclopentane ring attached to a 3-chlorophenyl group and an aminomethane group, which are key components in its chemical properties and potential biological activities.

Synthesis and Preparation

While specific synthesis methods for 1-(3-Chlorophenyl)cyclopentanemethanamine Hydrochloride are not detailed in the available literature, similar compounds often involve reactions such as nucleophilic substitution or reductive amination. These methods typically require starting materials like 3-chlorobenzaldehyde or related derivatives, which undergo various transformations to form the desired amine structure.

Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightPotential Use
1-(3-Chlorophenyl)cyclopentanemethanamine HydrochlorideC12H17Cl2N246.18 g/molPotential pharmacological applications
3-Chloromethcathinone (3-CMC)C10H12ClNO197.66 g/molSynthetic stimulant, cathinone family
3-Chloro-N-(4-sulfamoylphenyl)propanamideC9H11ClN2O3S-Crystal structure and hydrogen bonding studies

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator